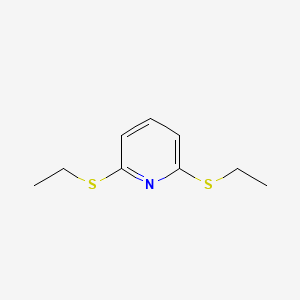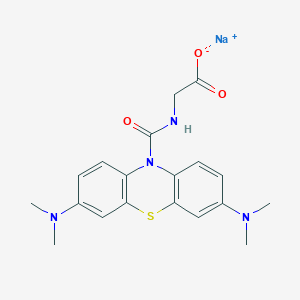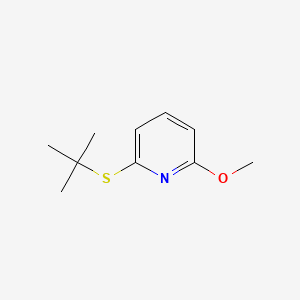
2-Tert-butylsulfanyl-6-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butylsulfanyl-6-methoxypyridine is an organic compound with the molecular formula C10H15NOS. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methoxy group at the 2-position and a sulfanyl group attached to a 2-methyl-2-propanyl group at the 6-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butylsulfanyl-6-methoxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxypyridine and 2-methyl-2-propylthiol.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. A base such as sodium hydride or potassium tert-butoxide is used to deprotonate the thiol group, making it more nucleophilic.
Reaction: The deprotonated thiol group then undergoes a nucleophilic substitution reaction with the 6-position of the 2-methoxypyridine, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butylsulfanyl-6-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Tert-butylsulfanyl-6-methoxypyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Tert-butylsulfanyl-6-methoxypyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
6-Methoxypyridine: Similar structure but with different substitution patterns, leading to different chemical properties.
2-Methoxy-6-methylpyridine: Similar but with a methyl group instead of the sulfanyl group.
Uniqueness
2-Tert-butylsulfanyl-6-methoxypyridine is unique due to the presence of both methoxy and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
CAS No. |
122734-04-7 |
|---|---|
Molecular Formula |
C10H15NOS |
Molecular Weight |
197.296 |
IUPAC Name |
2-tert-butylsulfanyl-6-methoxypyridine |
InChI |
InChI=1S/C10H15NOS/c1-10(2,3)13-9-7-5-6-8(11-9)12-4/h5-7H,1-4H3 |
InChI Key |
ZHNWYQSIXZRZMX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SC1=CC=CC(=N1)OC |
Synonyms |
Pyridine,2-[(1,1-dimethylethyl)thio]-6-methoxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



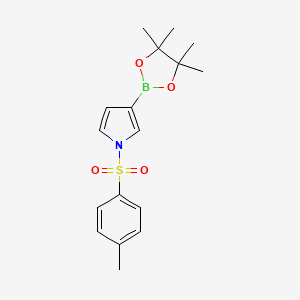
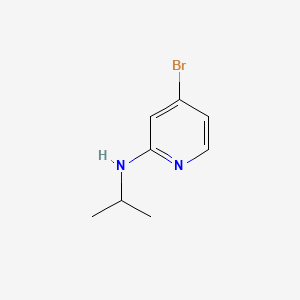

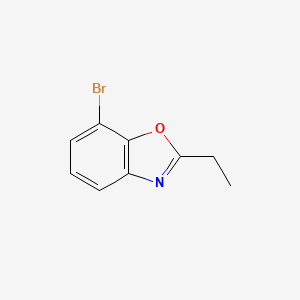
![1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine](/img/structure/B568089.png)
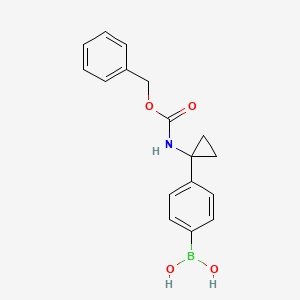
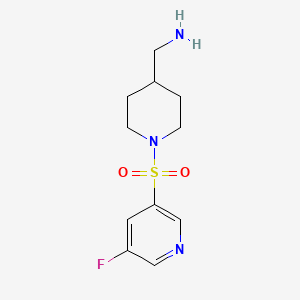
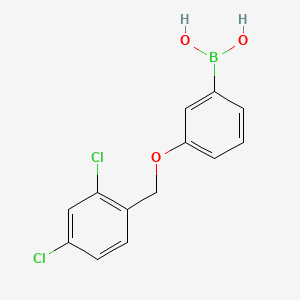
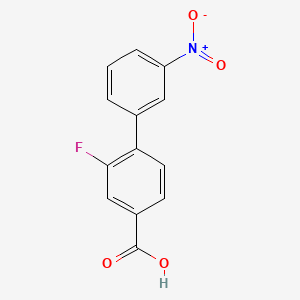
![3-Cyano-6-hydroxy-1,4-dimethyl-5-[2-nitro-4-(pentyloxycarbonyl)phenylazo]-2-pyridone](/img/structure/B568098.png)
